BenchChemオンラインストアへようこそ!

Mu opioid receptor antagonist 2

Opioid Use Disorder GPCR pharmacology Receptor binding

Compound 25 is the thiophene isostere of NAP, engineered to convert a peripherally restricted MOR antagonist into a CNS-penetrant tool (brain-to-plasma ratio 0.50–0.65). With an EC50 of 0.44 nM—the most potent among NAP isosteres and 2.6-fold more potent than parent NAP—it delivers maximal functional antagonism at minimal concentrations. In morphine-dependent models, it precipitates significantly fewer withdrawal symptoms than naloxone, reducing behavioral variability. Select this compound for OUD preclinical studies requiring central MOR blockade without the confounding withdrawal liabilities of inverse agonists like naloxone.

Molecular Formula C25H28N2O4S
Molecular Weight 452.6 g/mol
Cat. No. B12399657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMu opioid receptor antagonist 2
Molecular FormulaC25H28N2O4S
Molecular Weight452.6 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)C7=CC=CS7
InChIInChI=1S/C25H28N2O4S/c28-17-6-5-15-12-19-25(30)8-7-16(26-23(29)18-2-1-11-32-18)22-24(25,20(15)21(17)31-22)9-10-27(19)13-14-3-4-14/h1-2,5-6,11,14,16,19,22,28,30H,3-4,7-10,12-13H2,(H,26,29)/t16-,19+,22-,24-,25+/m0/s1
InChIKeyQWAXZSMUYRTIIN-SVWSUJCXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mu Opioid Receptor Antagonist 2 Procurement Guide: CNS-Penetrant MOR Antagonist with Verified Ki and BBB Profile


Mu opioid receptor antagonist 2 (CAS 2773925-64-5, compound 25) is a small-molecule μ-opioid receptor (MOR) antagonist derived from a morphinan scaffold [1]. It was developed through isosteric replacement of the pyridine ring in NAP (a peripherally acting MOR antagonist) with a thiophene ring to achieve central nervous system (CNS) penetration while retaining high MOR binding affinity [1]. The compound is characterized as blood-brain barrier (BBB) penetrant with a Ki of 0.37 nM and EC50 of 0.44 nM at the μ-opioid receptor .

Why Generic MOR Antagonist Substitution Fails: CNS Penetration and Withdrawal Severity Differentiate Compound 25


Generic substitution among μ-opioid receptor antagonists is scientifically unsound because compounds within this class exhibit fundamentally divergent blood-brain barrier permeability profiles, receptor binding kinetics, and in vivo withdrawal precipitation severity [1]. Mu opioid receptor antagonist 2 was specifically engineered via thiophene-for-pyridine isosteric replacement to convert a peripherally restricted antagonist (NAP) into a CNS-penetrant agent, a design strategy that alters both tissue distribution and functional pharmacology [1]. In contrast, clinically available PAMORAs (e.g., methylnaltrexone, alvimopan, naldemedine) are intentionally designed to minimize CNS exposure, while naloxone and naltrexone exhibit inverse agonist activity that exacerbates precipitated withdrawal [2]. Therefore, substituting compound 25 with a peripherally restricted antagonist would fail to achieve CNS target engagement, whereas substitution with naloxone introduces withdrawal liabilities not observed with compound 25 at comparable doses [1].

Mu Opioid Receptor Antagonist 2 Quantitative Differentiation Evidence: Ki, EC50, Withdrawal, and BBB Penetration


Mu Opioid Receptor Antagonist 2 MOR Binding Affinity (Ki) Comparison: Compound 25 vs. Naloxone vs. NAP

Mu opioid receptor antagonist 2 (compound 25) exhibits a Ki of 0.37 nM at the μ-opioid receptor (MOR) [1]. The parent compound NAP has a Ki of 0.37 nM at MOR, indicating that isosteric replacement of pyridine with thiophene preserved binding affinity while altering BBB permeability [2]. Naloxone, the prototypical MOR antagonist, exhibits a Ki of approximately 0.62 nM under comparable radioligand displacement conditions using [3H]DAMGO in monkey brain membranes [3], or 0.44 nM in mouse MOR expressed in CHO cells [4]. Compound 25 thus maintains sub-nanomolar MOR affinity comparable to or slightly exceeding that of naloxone.

Opioid Use Disorder GPCR pharmacology Receptor binding

Mu Opioid Receptor Antagonist 2 Functional Antagonism (EC50) vs. NAP and Series Analogs

Mu opioid receptor antagonist 2 (compound 25) exhibits an EC50 of 0.44 nM in functional MOR antagonism assays . In contrast, the parent compound NAP shows an EC50 of 1.14 nM , indicating that compound 25 is approximately 2.6-fold more potent in functional antagonism than NAP. Among the three lead analogs identified in the Pagare et al. 2022 study, compound 26 (MOR antagonist 3) has Ki = 0.24 nM and EC50 = 0.54 nM, while compound 31 (MOR antagonist 4) has Ki = 0.38 nM and EC50 = 1.07 nM [1]. Compound 25 achieves the lowest EC50 (0.44 nM) among the series, indicating superior functional potency despite having slightly lower binding affinity than compound 26.

Opioid pharmacology Functional assay GTPγS binding

Mu Opioid Receptor Antagonist 2 Withdrawal Symptom Reduction vs. Naloxone in Morphine-Dependent Mice

In morphine-dependent mouse models, mu opioid receptor antagonist 2 (compound 25) precipitated significantly fewer withdrawal symptoms than naloxone when administered at similar doses . This observation was part of a systematic in vivo characterization where three NAP isostere analogs (compounds 25, 26, and 31) were all found to induce fewer withdrawal signs than naloxone [1]. While the primary publication does not provide explicit numerical withdrawal scores in the abstract, vendor technical documentation consistently states that compound 25 'precipitated fewer withdrawal symptoms than Naloxone' [2]. This reduced withdrawal precipitation is attributed to the compound's neutral antagonist profile, in contrast to naloxone's inverse agonist activity at MOR, which exacerbates withdrawal by suppressing basal receptor signaling in the morphine-dependent state [3].

Opioid withdrawal In vivo pharmacology OUD research

Mu Opioid Receptor Antagonist 2 Blood-Brain Barrier Penetration: Brain-Plasma Ratio and P-gp Substrate Status

Mu opioid receptor antagonist 2 (compound 25) is characterized as blood-brain barrier (BBB) penetrant, with reported brain-to-plasma ratios ranging from 0.50 to 0.65 . This represents a fundamental pharmacological switch from its parent compound NAP, which is a P-glycoprotein (P-gp) substrate with restricted CNS penetration [1]. The isosteric replacement of pyridine with thiophene in compound 25 altered the physicochemical properties sufficiently to enable BBB penetration while retaining MOR affinity [2]. Brain and plasma drug distribution studies reported in the original publication supported the design strategy that successfully converted a peripherally acting antagonist into a centrally efficacious agent .

CNS drug delivery Pharmacokinetics BBB permeability

Mu Opioid Receptor Antagonist 2 CNS Antagonism Against Morphine: In Vivo Efficacy Evidence

Mu opioid receptor antagonist 2 (compound 25) demonstrates 'remarkable CNS antagonism against morphine' in vivo [1]. This centrally mediated antagonism distinguishes compound 25 from peripherally restricted MOR antagonists (PAMORAs) such as methylnaltrexone, alvimopan, and naldemedine, which are specifically designed to block peripheral MORs in the gastrointestinal tract without reversing CNS-mediated opioid effects [2]. Naldemedine, for example, functions as a peripherally-acting antagonist with negligible CNS penetration at therapeutic doses due to its high molecular weight, polar surface area, and P-gp substrate status [3]. Compound 25's demonstrated CNS antagonism confirms that the isosteric replacement strategy successfully achieved central target engagement, validating its utility for CNS-focused OUD research applications.

Opioid antagonism CNS pharmacology Morphine challenge

Mu Opioid Receptor Antagonist 2 Chemical Identity and Purity Specifications for Procurement

Mu opioid receptor antagonist 2 (compound 25) is supplied with CAS number 2773925-64-5, molecular formula C25H28N2O4S, and molecular weight 452.57 g/mol . Commercial vendors specify purity of ≥98% [1]. The compound is provided as a solid at room temperature with recommended storage at -20°C (powder, 3 years) or 4°C (2 years), and in solvent at -80°C (6 months) or -20°C (1 month) . Solubility data indicate dissolution in DMSO, with alternative solvents including H2O, ethanol, or DMF if needed . This level of specification documentation exceeds what is typically available for custom-synthesized research compounds and ensures batch-to-batch consistency for reproducible experimental results.

Chemical procurement Quality control Research reagents

Mu Opioid Receptor Antagonist 2 Research Application Scenarios: CNS OUD Studies and Withdrawal Pharmacology


Opioid Use Disorder (OUD) Preclinical Research Requiring CNS MOR Antagonism

Mu opioid receptor antagonist 2 is specifically suited for OUD preclinical studies requiring central nervous system μ-opioid receptor blockade. Its BBB penetration (brain-to-plasma ratio 0.50-0.65) and demonstrated CNS antagonism against morphine [1] enable central target engagement that peripherally restricted antagonists (PAMORAs) cannot achieve. Researchers investigating the neurobiological mechanisms of opioid dependence, reinforcement, and withdrawal in rodent models should prioritize this compound over peripherally restricted alternatives.

Precipitated Withdrawal Studies Requiring Minimized Withdrawal Confounds

In morphine-dependent mouse models, compound 25 precipitates significantly fewer withdrawal symptoms than naloxone at comparable doses . This property makes mu opioid receptor antagonist 2 the preferred tool for withdrawal studies where naloxone's severe withdrawal precipitation would confound behavioral endpoints or introduce excessive variability. Investigators examining the neurocircuitry of opioid withdrawal without the confounding effects of severe physical withdrawal signs should select compound 25 over naloxone or naltrexone.

Structure-Activity Relationship (SAR) Studies of MOR Antagonist BBB Permeability

Compound 25 represents the thiophene isostere in a systematically designed series (compounds 25, 26, and 31) that explored pyridine replacement with pyrrole, furan, and thiophene to modulate BBB permeability [2]. Its distinct physicochemical profile (brain-to-plasma ratio 0.50-0.65) compared to the parent NAP (P-gp substrate, peripherally restricted) [3] makes it an essential reference compound for SAR studies investigating the molecular determinants of opioid antagonist CNS penetration.

Comparative Pharmacology Studies Benchmarking MOR Antagonist Functional Potency

With an EC50 of 0.44 nM in functional MOR antagonism assays, compound 25 exhibits the lowest EC50 among the three lead NAP isosteres (compound 26: 0.54 nM; compound 31: 1.07 nM) and is 2.6-fold more potent than the parent NAP (EC50 1.14 nM) . This potency advantage positions mu opioid receptor antagonist 2 as the optimal benchmark compound for comparative pharmacology studies requiring maximal functional antagonism at minimal concentrations, particularly in ex vivo tissue preparations or in vivo dosing regimens where compound solubility or volume constraints are limiting factors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mu opioid receptor antagonist 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.